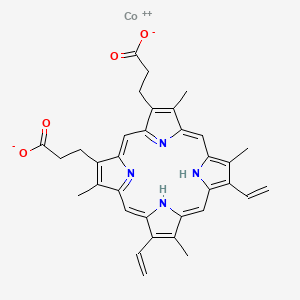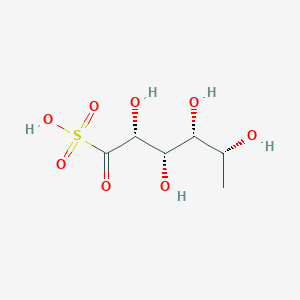
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonic acids are a class of organic acids characterized by the sulfonate group attached to an alkyl group. They are known for their strong acidity and excellent solubility in water. The specific compound is a hexane derivative, indicating a molecule with six carbon atoms, featuring hydroxyl (OH) groups, an oxo group (=O), and a sulfonic acid group (SO3H). These functional groups suggest that the compound has interesting chemical and physical properties, making it relevant in various chemical reactions and applications.
Synthesis Analysis
The synthesis of sulfonic acids typically involves the sulfonation reaction, where an organic compound reacts with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4). This process can introduce the sulfonic acid group into organic molecules, including complex structures like the one described. The specific synthesis routes can vary based on the starting materials and desired sulfonation positions on the molecule (Ansink & Cerfontain, 2010).
Molecular Structure Analysis
The molecular structure of sulfonic acids features a significant aspect: the sulfonate group's ability to resonate, providing stability to the molecule. The presence of multiple hydroxyl groups and an oxo group in the compound likely impacts its reactivity and interactions with other molecules, potentially through hydrogen bonding and dipole-dipole interactions.
Chemical Reactions and Properties
Sulfonic acids participate in a wide range of chemical reactions, including esterification, salt formation, and as catalysts in organic synthesis due to their strong acidic nature. They are used to introduce sulfonate groups into molecules, increasing solubility in water and affecting the molecule's reactivity (Duhamel et al., 2015).
Scientific Research Applications
Environmental Degradation and Analysis
Microbial Degradation : Sulfonic acids and their derivatives, particularly polyfluoroalkyl chemicals, undergo environmental degradation. These compounds can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of concern due to their persistence and toxicological profiles. Understanding microbial degradation pathways is crucial for assessing environmental fate and impacts (Liu & Avendaño, 2013).
Sulfamic Acid in Environmental Applications : Sulfamic acid has been identified as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. It serves as a less toxic and more sustainable option compared to traditional hydrochloric and sulfuric acid-based electrolytes (Verma & Quraishi, 2022).
Chemical Synthesis and Utility
Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid, a potent organosulfur compound, facilitates various chemical transformations, including electrophilic aromatic substitution and carbon–carbon bond formation, underscoring its versatility and efficiency in organic synthesis (Kazakova & Vasilyev, 2017).
Analysis and Control in Pharmaceuticals : The precise analysis and control of sulfonic acids and their esters are critical in pharmaceutical development, especially concerning potential genotoxic impurities. This highlights the importance of robust analytical methods in ensuring drug safety and efficacy (Elder, Teasdale, & Lipczynski, 2008).
Health and Environmental Concerns
- Perfluoroalkyl Substances (PFAS) : The environmental persistence and potential health impacts of PFAS, including sulfonic acid derivatives like PFOS, necessitate ongoing research into their effects, regulatory frameworks, and treatment technologies. The widespread presence of PFAS in the environment and their bioaccumulation potential pose significant challenges (Conder et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid involves the oxidation of D-glucose to D-glucuronic acid, followed by the sulfonation of D-glucuronic acid to form the target compound.", "Starting Materials": [ "D-glucose", "Sulfur trioxide", "Pyridine", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "D-glucose is oxidized to D-glucuronic acid using sodium hydroxide and hydrogen peroxide.", "D-glucuronic acid is then sulfonated using sulfur trioxide and pyridine to form the sulfonic acid derivative.", "The sulfonic acid derivative is then treated with acetic anhydride to form the final product, (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid." ] } | |
CAS RN |
3458-06-8 |
Molecular Formula |
C6H12O8S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H12O8S/c1-2(7)3(8)4(9)5(10)6(11)15(12,13)14/h2-5,7-10H,1H3,(H,12,13,14)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
BSZIOTKPHDGSEF-SQOUGZDYSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C(=O)S(=O)(=O)O)O)O)O)O |
SMILES |
CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |
synonyms |
6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



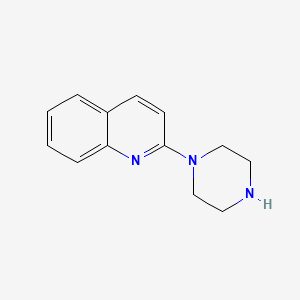
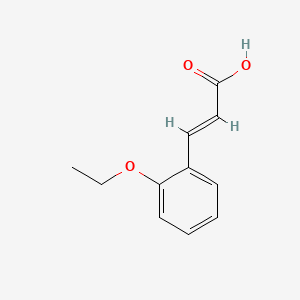
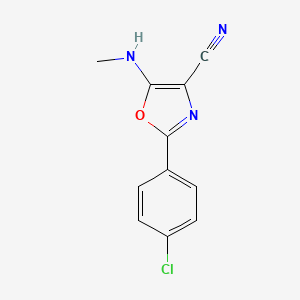
![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
![(2R,4R,5R,6R,8R,11R,12S,19R,20R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-methoxy-2,4,6,8,12,19-hexamethyl-10,13-dioxa-15,18-diazatricyclo[10.6.2.015,20]icos-1(18)-ene-7,9,14-trione](/img/structure/B1207390.png)
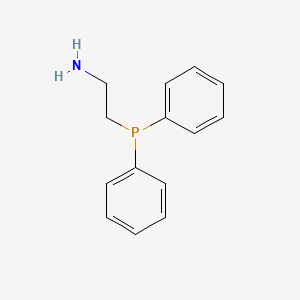
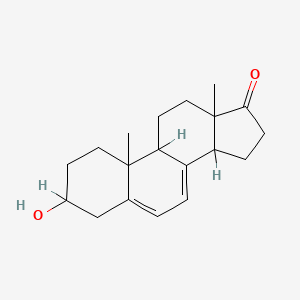
![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)
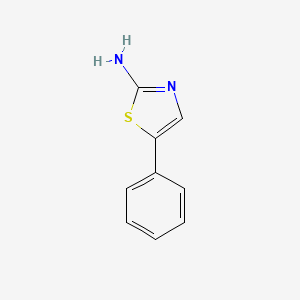
![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B1207399.png)
![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)
![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
